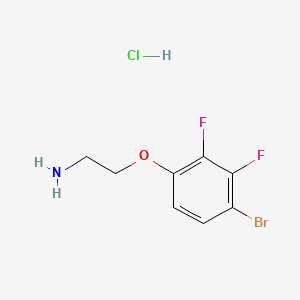

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride

描述

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride is a halogenated phenylalkylamine derivative featuring a bromo substituent at the para position and difluoro groups at the ortho and meta positions of the phenoxy ring.

属性

分子式 |

C8H9BrClF2NO |

|---|---|

分子量 |

288.52 g/mol |

IUPAC 名称 |

2-(4-bromo-2,3-difluorophenoxy)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H8BrF2NO.ClH/c9-5-1-2-6(13-4-3-12)8(11)7(5)10;/h1-2H,3-4,12H2;1H |

InChI 键 |

CIULVYJUXOZJOO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1OCCN)F)F)Br.Cl |

产品来源 |

United States |

准备方法

Multi-Step Synthesis Starting from 4-Bromo-2,3-difluorophenol

Step 1: Etherification

- The 4-bromo-2,3-difluorophenol is reacted with 2-chloroethan-1-amine or its protected derivatives (e.g., N-t-Boc ethanolamine) in the presence of a base such as potassium carbonate or sodium hydride.

- The reaction is typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux.

- This step forms the 2-(4-bromo-2,3-difluorophenoxy)ethan-1-amine intermediate.

Step 2: Deprotection and Salt Formation

- If a protecting group such as t-Boc was used, it is removed under mild acidic conditions, commonly by treatment with hydrogen chloride in 1,4-dioxane.

- The free amine is then converted to its hydrochloride salt by bubbling hydrogen chloride gas or by addition of hydrochloric acid in an appropriate solvent.

- The product precipitates out as a white solid with high purity.

This method, as reported in recent research, achieves good yields (up to 95%) and purity (>90%) by precipitation without requiring extensive chromatographic purification.

Alternative Synthetic Route via 2-Bromo-2,2-difluoroethylamine Hydrochloride Intermediate

A patent describes a two-step synthesis involving:

Step 1: Formation of 2-bromo-2,2-difluoroacetamide

- 2-bromo-2,2-difluoroethyl derivative is dissolved in ether.

- Ammonia gas is introduced to react until completion, monitored by gas chromatography.

- The solid product is isolated by solvent removal, washed with hexane, and vacuum dried.

Step 2: Reaction with BFEE (Bromo-fluoroethyl ether)

- The amide is dissolved in THF, and BFEE is added dropwise at 0–10 °C.

- The mixture is stirred overnight at room temperature.

- After completion (confirmed by HPLC), the reaction mixture is neutralized with saturated sodium hydroxide.

- The organic layer is extracted with dichloromethane, washed with brine, and dried.

- Hydrogen chloride gas is added to the organic phase to precipitate the hydrochloride salt of 2-(4-bromo-2,3-difluorophenoxy)ethan-1-amine.

This method emphasizes control of temperature and molar ratios to optimize yield and purity.

Precursor Preparation: Synthesis of 2-Fluoro-4-bromo Benzyl Derivatives

The synthesis of the key phenol precursor involves:

- Diazotization of 2-amino-4-toluene bromide with sodium nitrite under cold conditions.

- Fluoridation using anhydrous hydrogen fluoride.

- Light-induced bromination under UV (>3000 Å) at elevated temperatures.

- Purification by distillation.

These steps provide the 4-bromo-2,3-difluorophenol intermediate necessary for subsequent etherification.

Comparative Analysis of Methods

| Aspect | Method 3.1 (Etherification + Deprotection) | Method 3.2 (Amide Intermediate + BFEE) | Method 3.3 (Precursor Synthesis) |

|---|---|---|---|

| Starting Material | 4-Bromo-2,3-difluorophenol | 2-Bromo-2,2-difluoroethyl derivatives | 2-Amino-4-toluene bromide |

| Key Reagents | 2-Chloroethan-1-amine, HCl in dioxane | BFEE, ammonia, NaOH, HCl gas | Sodium nitrite, anhydrous HF, bromine |

| Solvents | THF, 1,4-dioxane | Ether, THF, dichloromethane | Various, including aqueous and organic |

| Reaction Conditions | Room temperature to reflux | 0–10 °C to room temperature | Low temperature diazotization, UV light |

| Yield | Up to 95% (after deprotection) | Moderate to high, monitored by HPLC | High purity precursor |

| Purification | Precipitation | Extraction and precipitation | Distillation |

| Complexity | Moderate | Higher due to multiple steps | Complex precursor synthesis |

Research Findings and Optimization Notes

- The use of N-t-Boc protected ethanolamine in the etherification step improves reaction control and yield, allowing direct deprotection without intermediate purification.

- Control of reaction temperature during BFEE addition (0–10 °C) is critical to avoid side reactions and ensure complete conversion.

- The precursor synthesis involving diazotization and fluoridation requires precise temperature control and timing to prevent decomposition or side product formation.

- Analytical techniques such as HPLC, gas chromatography, and NMR are essential for monitoring reaction progress and confirming product purity.

- The hydrochloride salt form is favored for its stability and ease of isolation by precipitation.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-bromo-2,3-difluorophenol | Diazotization, fluoridation, bromination | Key phenol intermediate |

| 2 | Etherification with 2-chloroethan-1-amine | Base (K2CO3), THF, reflux | Protected or free 2-(4-bromo-2,3-difluorophenoxy)ethan-1-amine |

| 3 | Deprotection of Boc group (if used) | HCl in 1,4-dioxane, room temperature | Free amine |

| 4 | Conversion to hydrochloride salt | HCl gas or acid addition | 2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride |

化学反应分析

Amine Functional Group Reactivity

The primary amine participates in classical amine reactions:

Table 2: Amine-Driven Reactions

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide derivative | Prodrug synthesis |

| Alkylation | Alkyl halides | Secondary/tertiary amines | Bioactivity modulation |

| Schiff base formation | Aldehydes/ketones | Imine intermediates | Coordination chemistry |

-

Protonation of the amine group enhances water solubility via hydrochloride salt formation.

-

The amine can act as a ligand in metal complexes, though this remains unexplored for this specific compound.

Aromatic Ring Reactivity

The bromo and fluoro substituents direct reactivity toward metal-catalyzed cross-coupling:

Table 3: Aromatic Coupling Reactions

| Reaction | Catalyst/Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, ligand | C–N bond formation |

-

Bromine at the 4-position is a prime site for palladium-catalyzed couplings, enabling diversification of the aromatic core .

-

Fluorine substituents enhance metabolic stability but limit electrophilic substitution due to electron withdrawal.

Stability and Degradation Pathways

The compound’s stability under varying conditions is critical for pharmaceutical applications:

Table 4: Stability Profile

| Condition | Observation | Mechanism |

|---|---|---|

| Acidic (pH < 3) | Amine protonation; ether cleavage unlikely | Salt stabilization |

| Basic (pH > 10) | Potential amine deprotonation; hydrolysis risk | SN2 at β-carbon |

| UV light | Possible C–Br bond homolysis | Radical formation |

-

Thermal gravimetric analysis (TGA) of analogs shows decomposition above 200°C, suggesting similar thermal resilience .

Derivatization for Pharmacological Studies

Structural analogs highlight opportunities for bioactivity optimization:

科学研究应用

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

相似化合物的比较

Molecular Structure and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by the positions and types of substituents on the aromatic ring. Key analogs and their structural differences are summarized below:

Notes:

- Bromo vs. Chloro/Methoxy : Bromine’s larger atomic radius and polarizability enhance lipophilicity and receptor binding affinity compared to chlorine or methoxy groups .

- Fluorine Positioning : The 2,3-difluoro substitution in the target compound creates distinct electronic effects (e.g., steric hindrance, dipole moments) compared to 2,6-difluoro () or trifluoromethyl () analogs .

- Methoxy Groups : 2C-B’s methoxy substituents increase electron density on the ring, enhancing serotonin receptor (5-HT2AR) activation, whereas fluorine’s electronegativity may reduce this effect .

Physicochemical Properties

- Melting Points : While data for the target compound is unavailable, structurally related compounds like 2-(3,4-dimethylphenyl)ethan-1-amine HCl melt at 218–220°C . Fluorine’s electronegativity likely lowers melting points compared to methoxy-substituted analogs.

- Lipophilicity : Bromine and fluorine substituents increase logP values, enhancing blood-brain barrier permeability compared to chlorine or methoxy derivatives .

生物活性

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- IUPAC Name : this compound

- CAS Number : 2913244-12-7

- Molecular Formula : C8H9BrF2N

- Molecular Weight : 232.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. Research indicates that this compound may act as an agonist for certain trace amine-associated receptors (TAARs), which are implicated in neurotransmission and mood regulation.

Antipsychotic Effects

Recent studies have shown that compounds similar to this compound exhibit significant antipsychotic effects. For instance, in animal models, the compound demonstrated efficacy in reducing hyperactivity induced by MK-801, a drug known to model schizophrenia symptoms. This suggests a potential role in managing schizophrenia-related disorders .

Neurotransmitter Interaction

The compound's structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction may contribute to its observed effects on mood and behavior in preclinical studies.

Case Studies

- Efficacy in Animal Models : In a study assessing the effects of related compounds on MK-801-induced hyperactivity, it was noted that administration of these compounds resulted in a marked reduction in activity levels compared to control groups. This highlights their potential as therapeutic agents for psychotic disorders .

- Neuropharmacological Profiling : A detailed neuropharmacological profile was established for compounds similar to this compound. The findings indicated significant binding affinity towards TAAR1 and other relevant receptors, suggesting a multifaceted mechanism of action that could be exploited for therapeutic purposes .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2913244-12-7 |

| Molecular Formula | C8H9BrF2N |

| Molecular Weight | 232.07 g/mol |

| Purity | 95% |

| Biological Activity | Effect |

|---|---|

| Antipsychotic Activity | Significant reduction in hyperactivity in animal models |

| Neurotransmitter Interaction | Modulation of dopamine and serotonin systems |

常见问题

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Ether Formation | 4-Bromo-2,3-difluorophenol, K₂CO₃, DMF | 65–75 | >95% | |

| Hydrochloride Salt | HCl (gas), ethanol, 0°C | 90 | >98% |

Q. Table 2. Analytical Data for Quality Control

| Technique | Key Observations | Significance |

|---|---|---|

| ¹H NMR | δ 6.8–7.2 (m, aromatic H), δ 3.5 (t, –CH₂NH₂) | Confirms aromatic substitution/amine |

| HRMS | [M+H]⁺ = 295.98 (calc. 295.97) | Validates molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。